3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a fused pyrazole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-5-amine with potassium thiocyanate in the presence of bromine as a catalyst . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which then cyclize to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine: A similar compound with a fused pyrazole-thiazole ring.
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative with a fused pyrimidine ring.
Uniqueness
3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyrazole ring system makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-ethyl-1-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C14H17N3/c1-3-13-12-8-9-15-14(12)17(16-13)11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
UOZNEYIKMBAUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCN2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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